

molecular formula and molecular weight of Zinc formaldehyde sulfoxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zinc formaldehyde sulfoxylate

Cat. No.: B1582065

[Get Quote](#)

Zinc Formaldehyde Sulfoxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc formaldehyde sulfoxylate (ZFS), a compound with a rich history in industrial chemistry, is increasingly being recognized for its potential in various scientific and research applications. This guide provides an in-depth analysis of its chemical properties, synthesis, and mechanisms of action. With its potent reducing capabilities, ZFS offers intriguing possibilities in organic synthesis and materials science. While its direct applications in drug development are not extensively documented, its role as a versatile reducing agent and a source of zinc ions warrants consideration in pharmaceutical research, particularly in the synthesis of active pharmaceutical ingredients (APIs) and the development of novel drug delivery systems. This document aims to be a comprehensive resource for professionals seeking to understand and utilize the unique properties of **zinc formaldehyde sulfoxylate**.

Chemical and Physical Properties

Zinc formaldehyde sulfoxylate, also known by synonyms such as Decroline, Decoline, and Safolin, is a white crystalline powder.^[1] It is a zinc salt of hydroxymethanesulfinic acid.^[2]

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Reference
Molecular Formula	C ₂ H ₆ O ₆ S ₂ Zn	[2][3][4][5][6]
Molecular Weight	255.6 g/mol	[3][5]
CAS Number	24887-06-7	[3][7]
IUPAC Name	zinc;hydroxymethanesulfinate	[3]
Appearance	White crystalline powder, rhombic prisms	[3]

Table 2: Physical and Chemical Properties

Property	Value	Reference
Solubility	Very soluble in water; insoluble in alcohol	[3]
Decomposition	Decomposes in acid	[3]
Odor	Odorless to slight pungent odor	[3]
Boiling Point	446.4 °C at 760 mmHg	[4]
Flash Point	223.8 °C	[4]

Synthesis of Zinc Formaldehyde Sulfoxylate

The synthesis of **zinc formaldehyde sulfoxylate** can be achieved through several methods. The most common industrial preparations involve the reaction of a zinc salt with formaldehyde and a sulfoxylating agent.

Experimental Protocol: Synthesis from Zinc Dust

This method involves a two-step process starting with the formation of zinc hydrosulfite.

Materials:

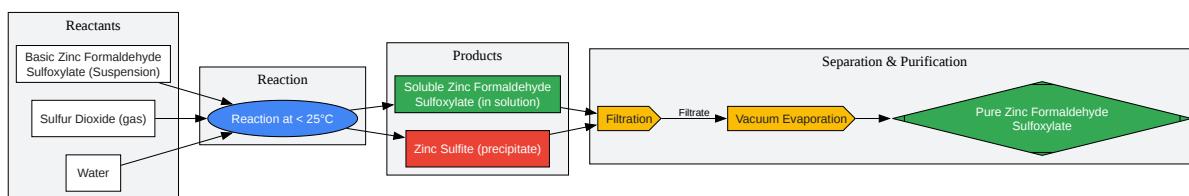
- Zinc dust
- Sulfur dioxide (SO₂) gas
- Formaldehyde (37% solution)
- Water
- Reaction vessel with a stirrer and gas inlet
- Filtration apparatus

Procedure:

- Suspend zinc dust in water in the reaction vessel.
- Bubble sulfur dioxide gas through the suspension to form zinc hydrosulfite.
- Treat the resulting zinc hydrosulfite solution with formaldehyde. This reaction yields a mixture of **zinc formaldehyde sulfoxylate** and zinc formaldehyde bisulfite.^[8]
- The desired **zinc formaldehyde sulfoxylate** can then be isolated from the mixture through crystallization.^[8]

Experimental Protocol: Synthesis from Basic Zinc Formaldehyde Sulfoxylate

This process utilizes sulfuric acid to convert the basic, water-insoluble form to the desired soluble product.


Materials:

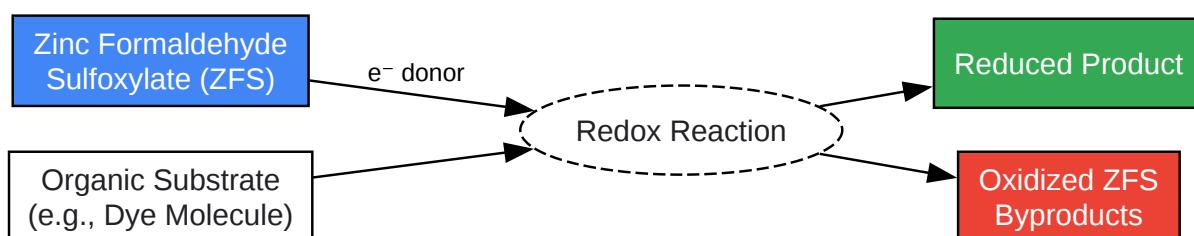
- Basic **zinc formaldehyde sulfoxylate**
- Sulfur dioxide (SO₂) gas
- Water

- Reaction vessel with a stirrer
- Filtration apparatus
- Vacuum evaporator

Procedure:

- Create an aqueous suspension of basic **zinc formaldehyde sulfoxylate** in the reaction vessel.
- Slowly introduce sulfur dioxide gas into the suspension while stirring vigorously. Maintain the temperature below 25°C. The sulfur dioxide forms sulfurous acid in situ.
- The sulfurous acid reacts with the basic **zinc formaldehyde sulfoxylate** to form soluble **zinc formaldehyde sulfoxylate** and a precipitate of zinc sulfite.
- Separate the precipitated zinc sulfite from the solution via filtration.
- Recover the **zinc formaldehyde sulfoxylate** from the filtrate by evaporation under vacuum to form a pulp, followed by filtration and drying of the solid product.[4]

[Click to download full resolution via product page](#)


Caption: Synthesis of **Zinc Formaldehyde Sulfoxylate** from its Basic Salt.

Mechanism of Action and Applications

The primary utility of **zinc formaldehyde sulfoxylate** stems from its function as a potent reducing agent and a redox catalyst.[2]

Reducing Agent in Organic Synthesis

Zinc formaldehyde sulfoxylate is an effective reducing agent for a variety of organic compounds.[6] Its mechanism of action involves the donation of electrons, which can, for example, break the bonds in dye molecules, leading to discoloration.[3] This property is harnessed in the textile industry for discharge printing.[3] For drug development professionals, this reductive capability can be applied to specific steps in the synthesis of complex organic molecules and active pharmaceutical ingredients.

[Click to download full resolution via product page](#)

Caption: General Mechanism of ZFS as a Reducing Agent.

Redox Catalyst in Polymerization

ZFS also functions as a redox catalyst, particularly in emulsion polymerization processes, such as for ethylene vinyl acetate (EVA).[2][3] In this role, it facilitates the transfer of electrons to initiate and sustain the polymerization reaction.[3] This catalytic activity could be explored in the synthesis of biocompatible polymers for drug delivery applications.

Potential in Drug Development and Research

While direct applications in drug formulations are not well-documented, the unique properties of **zinc formaldehyde sulfoxylate** suggest several areas of interest for pharmaceutical research:

- API Synthesis: Its use as a specialized reducing agent could be valuable in multi-step syntheses of APIs where mild and selective reduction is required.
- Drug Delivery Systems: As a component in the synthesis of polymers, it could play a role in creating novel drug delivery vehicles. There is growing interest in zinc-based metal-organic frameworks (MOFs) and ZnO nanostructures for drug delivery, and while ZFS is distinct, its chemistry could inform new synthetic routes for such materials.
- Antidote Research: Historically, it was investigated as a treatment for mercury poisoning, although with limited success.^[3] This historical application points to its potential reactivity with heavy metals, a property that could be revisited in modern toxicology and chelation therapy research.

Analytical Methods

The quantification of **zinc formaldehyde sulfoxylate** and its components is crucial for quality control and research purposes. Various analytical techniques can be employed to determine the zinc content in related complexes.

Table 3: Analytical Techniques for Zinc Quantification

Technique	Principle	Application Notes
Atomic Absorption Spectrometry (AAS)	Measures the absorption of light by free atoms in a gaseous state.	A robust and common method for determining zinc concentration in various samples. Flame AAS is frequently used.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)	Uses an inductively coupled plasma to ionize the sample, then a mass spectrometer separates and quantifies the ions.	Offers very high sensitivity and low detection limits, suitable for trace analysis.
X-ray Fluorescence (XRF)	Measures the fluorescent X-rays emitted from a sample that has been excited by X-rays.	A non-destructive method that can be used for both qualitative and quantitative analysis of elemental composition.
Complexometric Titration	A type of volumetric analysis where the formation of a colored complex is used to indicate the endpoint of a titration.	A classic and cost-effective method for determining the concentration of metal ions in solution.

Safety and Handling

Zinc formaldehyde sulfoxylate is harmful if swallowed and is suspected of causing genetic defects.^[9] It is also harmful to aquatic life with long-lasting effects.^[9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

Zinc formaldehyde sulfoxylate is a versatile chemical with well-established roles as a reducing agent and redox catalyst in industrial applications. For researchers and drug

development professionals, its potential lies in its application to organic synthesis and the development of novel materials. While direct therapeutic applications have yet to be significantly explored, a thorough understanding of its chemical properties and reactivity can open new avenues for innovation in pharmaceutical sciences. Further research into its use in synthesizing biocompatible polymers and as a selective reducing agent in complex API manufacturing is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. ZINC FORMALDEHYDE SULFOXYLATE - Ataman Kimya [atamanchemicals.com]
- 3. Zinc Formaldehyde Sulfoxylate Supplier | CAS No. 24887-06-7 [highmountainco.com]
- 4. US2731483A - Process for the production of zinc formaldehyde sulphoxylate from basic zinc formaldehyde sulphoxylate - Google Patents [patents.google.com]
- 5. US2013124A - Method of making basic zinc formaldehyde sulphoxylate - Google Patents [patents.google.com]
- 6. reade.com [reade.com]
- 7. ZnO Nanostructures for Drug Delivery and Theranostic Applications [mdpi.com]
- 8. US2223886A - Process for preparing zinc formaldehyde sulphoxylate - Google Patents [patents.google.com]
- 9. Zinc formaldehyde sulfoxylate | C₂H₆O₆S₂Zn | CID 159978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular formula and molecular weight of Zinc formaldehyde sulfoxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582065#molecular-formula-and-molecular-weight-of-zinc-formaldehyde-sulfoxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com